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Compound of Interest

Compound Name: 2-Methoxyoctanenitrile

Cat. No.: B15434826

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyoctanenitrile is a bifunctional molecule containing both a nitrile and a
methoxy group, making it a potentially valuable intermediate in organic synthesis. Accurate
structural confirmation is paramount for its application in research and development. This
technical guide provides a predictive overview of the spectroscopic data for 2-
methoxyoctanenitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct
experimental data for this specific compound, this guide is based on established principles of
spectroscopy and data from analogous structures. It also includes detailed experimental
protocols for acquiring such data.

Plausible Synthesis Route

A common method for the synthesis of a-methoxynitriles is the reaction of an a-halonitrile with
sodium methoxide or by the electrochemical methoxylation of the corresponding saturated
nitrile. For 2-methoxyoctanenitrile, a plausible route involves the treatment of 2-
bromooctanenitrile with sodium methoxide in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of purified 2-methoxyoctanenitrile is
dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (6 =
0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are acquired on a 400 MHz or 500 MHz NMR
spectrometer.

» Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation
delay are optimized.

o 18C NMR: The spectrum is typically acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is usually
required due to the low natural abundance of the 13C isotope.

Predicted *H NMR Data (400 MHz, CDCla)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.05 Triplet 1H H-2
~3.45 Singlet 3H -OCHs
~1.70 Multiplet 2H H-3
~1.30-1.50 Multiplet 8H H-4, H-5, H-6, H-7
~0.90 Triplet 3H H-8

Proton assignments are based on the expected electronic effects of the methoxy and nitrile
groups, which deshield the adjacent protons. Protons on carbons bonded to electronegative
atoms, like the oxygen of the methoxy group, typically appear at lower fields.[1][2]
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Predicted **C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~118 C-1 (-C=N)
~75 C-2

~58 -OCHs

~32 C-3

~29.0 C-4,C-5,C-6
~22.5 C-7

~14.0 C-8

The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[3][4] The
carbon atom attached to the electronegative oxygen (C-2) is expected to be significantly
downfield.[4][5] Carbons in the alkyl chain will have characteristic shifts for aliphatic
compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A drop of neat 2-methoxyoctanenitrile is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates is recorded first. The
sample is then placed in the spectrometer, and the spectrum is recorded, typically in the
range of 4000 cm~1 to 400 cm~1.

Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~2950-2850 Strong C-H stretch (aliphatic)

045 Medium, Sharp C=N stretch (nitrile)[3][6][7][8]
[9]

~1465 Medium C-H bend (CH2)

~1380 Medium C-H bend (CHs)

~1100 Strong C-O-C stretch (ether)

The nitrile group exhibits a characteristic sharp absorption band around 2250 cm~2.[3][6][7][8]

[9] The C-O stretch of the ether is typically a strong band in the 1000-1300 cm~1 region.

Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm~! range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of 2-methoxyoctanenitrile in a suitable volatile

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source is

commonly used for this type of molecule.

« lonization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[10]

o Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and

detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

Predicted Mass Spectrometry Data (EIl)
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miz Proposed Fragment

155 [M]* (Molecular lon)

124 [M - OCHs]*

98 [M - CaHo]* (a-cleavage)

84 [M - CsH11]* (cleavage at C4-C5)

57 [CaHo]*

41 [CH3CN + H]* (McLafferty rearrangement)

The fragmentation of ethers often proceeds via a-cleavage, which is the breaking of a bond
adjacent to the oxygen atom.[10][11][12] Nitriles can also undergo fragmentation, and for
longer chain nitriles, a McLafferty rearrangement is a possible pathway.[10]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a newly
synthesized compound like 2-methoxyoctanenitrile.
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Workflow for Spectroscopic Analysis of 2-Methoxyoctanenitrile
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Caption: Workflow for the synthesis and structural elucidation.

Conclusion: This technical guide provides a predicted spectroscopic dataset for 2-
methoxyoctanenitrile based on the established principles of NMR, IR, and Mass
Spectrometry. The provided experimental protocols offer a standardized approach for obtaining
empirical data. This information serves as a valuable resource for researchers in the synthesis
and characterization of this and related compounds, facilitating efficient and accurate structural
verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methoxyoctanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxyoctanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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